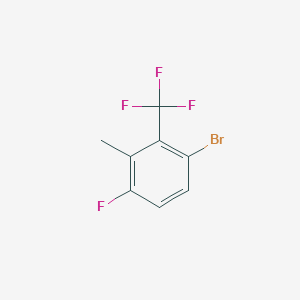

4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c1-4-6(10)3-2-5(9)7(4)8(11,12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVXIBXZQXUVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(F)(F)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene involves the reaction of 4-bromo-3-fluorotoluene with trifluoromethylating agents under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reaction.

Major Products Formed

Substitution Reactions: The major products are typically substituted benzene derivatives.

Coupling Reactions: The products are often biaryl compounds, which are valuable intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound is recognized for its role as an intermediate in the synthesis of pharmaceutical agents. Its incorporation into drug formulations often enhances biological activity due to the presence of trifluoromethyl and fluoro groups, which can improve lipophilicity and metabolic stability.

Key Drug Intermediates

- Trifluoromethyl Group in Drug Design : The trifluoromethyl group is known to significantly influence the pharmacokinetic properties of drugs. For instance, drugs containing this group often exhibit improved potency and selectivity due to enhanced interactions with biological targets .

- Case Study: FimH Antagonists : Research on FimH antagonists has demonstrated that modifications including trifluoromethyl substitutions lead to compounds with increased potency. Specifically, a compound derived from 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene showed enhanced activity compared to its non-fluorinated counterparts .

| Compound | Activity (EC90) | Modification |

|---|---|---|

| Compound A | 120 nM | No modification |

| Compound B | 30 nM | Trifluoromethyl substitution |

Agrochemical Applications

The compound also finds utility in agrochemicals, particularly as a precursor for the synthesis of pesticides and herbicides. Its bromine and fluorine atoms contribute to the efficacy of these compounds against various pests.

Synthesis of Pesticidal Compounds

- Pyrethroid Synthesis : this compound serves as an intermediate in the production of pyrethroids, which are widely used insecticides. The presence of bromine enhances the insecticidal properties while maintaining low toxicity to mammals .

| Pesticide | Active Ingredient | Source Compound |

|---|---|---|

| Pyrethroid A | This compound | Intermediate |

| Pyrethroid B | 3-Bromo-4-fluoro-benzyl derivatives | Derived from this compound |

Material Science Applications

In material science, this compound is explored for its potential in developing advanced materials with specific properties such as thermal stability and chemical resistance.

Polymer Chemistry

The compound can be used as a monomer or additive in polymer synthesis, contributing to materials that require enhanced durability and resistance to solvents.

| Material Type | Property Enhanced | Application |

|---|---|---|

| Fluorinated Polymers | Chemical resistance | Coatings, seals |

| Specialty Plastics | Thermal stability | Electronics |

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene in chemical reactions involves the activation of the bromine atom, which facilitates its substitution or coupling with other reactants. The presence of electron-withdrawing groups, such as fluorine and trifluoromethyl, enhances the reactivity of the compound by stabilizing the transition state during the reaction .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Key Observations :

- Electronic Effects : The trifluoromethyl group in all compounds enhances electrophilicity at the bromine-bearing position, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. However, the presence of a methyl group in the target compound introduces slight electron donation, reducing its reactivity compared to 3,5-bis(trifluoromethyl)bromobenzene .

- Steric Hindrance : The methyl group at position 3 in the target compound may introduce steric challenges in reactions requiring precise spatial alignment (e.g., Suzuki-Miyaura couplings), unlike 3-bromo-4-fluorotoluene, which has minimal steric bulk .

Market and Industrial Relevance

- Pharmaceutical Demand : The target compound is valued in drug discovery for constructing trifluoromethyl-containing scaffolds, a key motif in protease inhibitors and kinase modulators .

- Market Growth : The global market for trifluoromethyl-substituted bromobenzenes is projected to grow at a CAGR of 11.7% (2025–2032), driven by demand for agrochemicals and specialty polymers .

Biologische Aktivität

4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H6BrF4, with a molecular weight of approximately 285.05 g/mol. The presence of both fluorine and bromine atoms contributes to its lipophilicity and reactivity, making it a candidate for various biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, research on related compounds indicates that the trifluoromethyl moiety can enhance the biological activity against various cancer cell lines. Specifically, compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast cancer models (e.g., MCF-7 cells) with IC50 values indicating significant potency .

The mechanism by which this compound exerts its effects is not fully elucidated; however, it is hypothesized to interact with specific cellular targets involved in cancer progression. For example, studies on structurally related trifluoromethylated compounds suggest that they may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. For instance, a study reported an IC50 value of 2.63 μM for a related compound in MCF-7 cells, indicating strong anticancer activity .

- Structure-Activity Relationships (SAR) : Investigations into the SAR have revealed that modifications to the bromine and trifluoromethyl groups significantly affect biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and bioavailability of these compounds, leading to improved therapeutic profiles .

Data Tables

| Compound Name | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | TBD | MCF-7 | Apoptosis induction |

| Related Trifluoromethyl Compound | 2.63 | MCF-7 | Caspase activation |

| Another Analog | 19.72 | MCF-7 | Cell cycle arrest |

Q & A

Q. What are the common synthetic routes for preparing 4-fluoro-3-methyl-2-(trifluoromethyl)bromobenzene, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via halogenation or cross-coupling reactions. For example, bromination of a pre-functionalized aromatic ring (e.g., 4-fluoro-3-methylbenzene) using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with light or AIBN) can introduce the bromine substituent. Alternatively, Suzuki-Miyaura coupling may be employed if the trifluoromethyl group is introduced via a boronic acid intermediate. Key optimization parameters include:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Focus on distinguishing substituent effects. The trifluoromethyl group causes significant deshielding (δ ~120–125 ppm in ¹³C NMR), while the fluorine substituent splits neighboring proton signals (e.g., doublets or quartets in ¹H NMR).

- ¹⁹F NMR : A singlet near δ -62 ppm is typical for CF₃ groups .

- Elemental Analysis : Confirm stoichiometry (e.g., C: 71.58%, H: 4.29% for analogous structures) .

- GC-MS : Monitor molecular ion peaks (e.g., m/z 352.35 for related benzamide derivatives) .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition.

- Safety : Use PPE (gloves, goggles) and work in a fume hood. The compound’s bromine and fluorine substituents may release toxic fumes (e.g., HF) upon degradation. Refer to SDS guidelines for brominated aromatics (e.g., UN 1230 classification) .

Advanced Research Questions

Q. How do electronic effects of the substituents (fluoro, methyl, trifluoromethyl, bromo) influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and fluorine groups deactivate the aromatic ring, directing electrophilic substitution to the para position relative to bromine.

- Steric Effects : The methyl group may hinder coupling reactions; use bulky ligands (e.g., SPhos) to mitigate steric interference in Pd-catalyzed reactions.

- Case Study : In C3-arylation of indazoles, the bromine atom acts as a leaving group, while -CF₃ stabilizes the transition state via inductive effects .

Q. What strategies resolve contradictions in NMR data caused by overlapping signals or unexpected shifts?

Methodological Answer:

- Decoupling Experiments : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping ¹H/¹³C signals.

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may resolve split signals.

- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel reactions?

Methodological Answer:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. The bromine atom typically has a low LUMO, favoring SNAr reactions.

- Transition State Analysis : Simulate coupling reactions (e.g., Suzuki) to optimize catalyst-substrate interactions.

- Software Tools : Use Gaussian 16 with B3LYP/6-31G(d) basis sets for accurate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.